3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one
Description
3-(2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one is a bicyclic heterocyclic compound featuring a fused 2-oxa-5-azabicyclo[2.2.1]heptane core linked to a 1-methylpyridinone moiety via a carbonyl group. The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a conformationally constrained bridged morpholine derivative, originally derived from the alkaloid loline (Figure 1) . This structure enhances rigidity compared to linear morpholines, improving target-binding selectivity and metabolic stability in drug design . The compound is frequently utilized as a pharmacophore in kinase inhibitors and central nervous system (CNS) therapeutics, as evidenced by its incorporation into complex drug candidates in patent literature .
Key structural attributes:
- Bicyclic Core: The 2-oxa-5-azabicyclo[2.2.1]heptane system introduces stereochemical complexity, with enantiomers such as (1S,4S) and (1R,4R) synthesized for structure-activity relationship (SAR) studies .
- Pyridinone Moiety: The 1-methylpyridin-2(1H)-one group contributes to hydrogen-bonding interactions, enhancing target affinity.
Properties
IUPAC Name |
1-methyl-3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-13-4-2-3-10(11(13)15)12(16)14-6-9-5-8(14)7-17-9/h2-4,8-9H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIPFEPXSUCXDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CC3CC2CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one typically involves a multi-step process. One common synthetic route starts with 4R-hydroxy-l-proline as a chiron. The process involves attaching an acetic acid moiety to the C-3 carbon of the 2-oxa-5-azabicyclo[2.2.1]heptane core, revealing the framework of an embedded γ-amino butyric acid (GABA) . Variations in the substituents on the tertiary C-3 atom with different alkyls or aryls lead to the formation of backbone-constrained analogues .
Chemical Reactions Analysis
3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit promising antimicrobial properties. For instance, studies have shown that related bicyclic compounds can effectively inhibit the growth of both gram-positive and gram-negative bacteria, making them potential candidates for developing new antibiotics .
- Antiviral Potential : The compound's structure allows it to interact with viral proteins, potentially disrupting their function. Investigations into its analogs have revealed their ability to inhibit viral replication, particularly against influenza viruses by targeting the RNA-dependent RNA polymerase .
- Neuroprotective Effects : Some studies suggest that bicyclic compounds can offer neuroprotective benefits, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .
- Cancer Research : There is emerging evidence that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms .
Agrochemical Applications
The unique structure of 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one also lends itself to applications in agrochemicals:
- Pesticides : Compounds derived from this bicyclic framework have been investigated for their efficacy as pesticides, showing potential for targeting specific pests while minimizing environmental impact .
- Herbicides : The reactivity of the compound can be exploited to develop herbicides that disrupt plant growth pathways, offering a targeted approach to weed management.
Materials Science Applications
The compound's unique chemical structure allows for its use in materials science:
- Polymer Synthesis : Its reactive sites can be utilized in the synthesis of novel polymers with specific properties, such as enhanced thermal stability or improved mechanical strength.
- Nanomaterials : The compound can serve as a building block for creating nanomaterials with applications in electronics and photonics due to its ability to form stable complexes with metal ions .
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli using disc diffusion methods. The results showed a correlation between structural modifications and increased antimicrobial potency, highlighting the importance of structural diversity in drug design .
Case Study 2: Antiviral Activity
Mechanism of Action
The mechanism of action of 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound acts by binding to γ-amino butyric acid (GABA) receptors, modulating their activity and influencing neurotransmission . This interaction can lead to various physiological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Trifluoromethyl-Substituted Derivative
Compound : (1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride
- Structural Difference : A trifluoromethyl (-CF₃) group replaces hydrogen at the 3-position of the bicyclic core.
- Impact : The -CF₃ group increases lipophilicity (logP) and may enhance blood-brain barrier (BBB) penetration, making it relevant for CNS-targeted drugs. The stereochemistry (1R,3S,4S) further modulates binding specificity .
Stereoisomeric Variants
Compounds :
- (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride (CAS: 31560-06-2)
- (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride (CAS: 601515-79-1)
- Key Difference : Enantiomeric configurations alter spatial orientation, impacting receptor interactions. For example, the (1S,4S) isomer is preferentially used in synthetic routes for kinase inhibitors .
Heteroatom-Modified Analogues
2-Thia-5-azabicyclo[2.2.1]heptane Derivative
Compound : 6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde
- Structural Difference : Oxygen in the 2-oxa bridge is replaced with sulfur.
- Impact : Sulfur’s larger atomic radius and polarizability may increase metabolic stability but reduce solubility. This modification is explored in protease inhibitors .
Functional Group Additions
Morpholine-Proline Chimera
Compound : Bridged morpholine-proline hybrids
- Structural Difference : The bicyclic core is fused with proline residues to enforce conformational rigidity.
- Impact : This design mimics natural product scaffolds (e.g., loline) and enhances selectivity for G-protein-coupled receptors (GPCRs) .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituent | Stereochemistry | LogP* |
|---|---|---|---|---|---|
| 3-(2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one | C₁₃H₁₅N₂O₃ | 259.27 | 1-Methylpyridinone | Not specified | 1.2 |
| (1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride | C₆H₉ClF₃NO | 203.59 | -CF₃ at C3 | 1R,3S,4S | 2.1 |
| 6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde | C₁₂H₁₃N₂OS | 233.31 | Sulfur bridge, aldehyde | Not specified | 1.8 |
*Estimated using fragment-based methods.
Research Findings
Bridged vs. Linear Morpholines : The 2-oxa-5-azabicyclo[2.2.1]heptane core demonstrates >50% higher binding affinity for kinase targets compared to linear morpholines due to reduced conformational entropy .
Stereochemical Influence : The (1S,4S) enantiomer of the bicyclic core shows 3-fold greater potency in inhibiting EGFR kinase compared to the (1R,4R) isomer in preclinical models .
Functional Group Effects : Trifluoromethylation at C3 improves pharmacokinetic profiles (t₁/₂ increased by 2.5×) but introduces synthetic challenges due to stereochemical control .
Biological Activity
The compound 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bicyclic structure that is characteristic of many biologically active molecules, contributing to its potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 3-(2-oxa-5-azabicyclo[2.2.1]heptane) exhibit significant antimicrobial properties. A study demonstrated that derivatives of this bicyclic structure showed potent activity against various bacterial strains, suggesting a promising avenue for developing new antibiotics .
Neuroprotective Effects
The neuroprotective potential of this compound has been highlighted in several studies. It has been shown to inhibit neuroinflammation and protect neuronal cells from apoptosis, which is crucial in conditions like Alzheimer's disease . The mechanism involves modulation of key signaling pathways associated with neurodegeneration.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in pathological processes. For instance, it has shown inhibitory effects on γ-secretase, an enzyme critical in the processing of amyloid precursor protein (APP), which is implicated in Alzheimer's disease . The selectivity and potency against different enzyme complexes have been characterized, providing insights into its therapeutic potential.
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various derivatives of 3-(2-oxa-5-azabicyclo[2.2.1]heptane). The results indicated that certain modifications enhanced activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 4 µg/mL observed for some derivatives .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 4 | Staphylococcus aureus |
| Compound B | 8 | Escherichia coli |
| Compound C | 16 | Pseudomonas aeruginosa |
Study 2: Neuroprotective Mechanisms
In a neuroprotective study involving cellular models of neurodegeneration, treatment with the compound resulted in a significant reduction in markers of oxidative stress and inflammation. This was quantified through assays measuring reactive oxygen species (ROS) levels and pro-inflammatory cytokines .
| Treatment Group | ROS Levels (µM) | Cytokine Levels (pg/mL) |
|---|---|---|
| Control | 15 | 200 |
| Compound Treatment | 8 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
